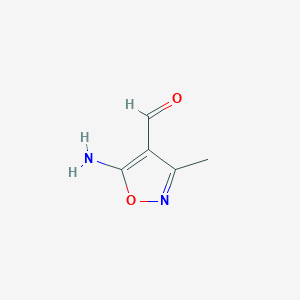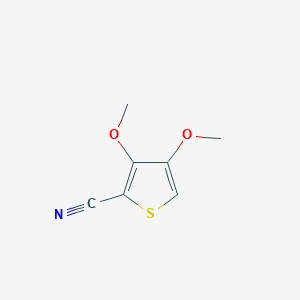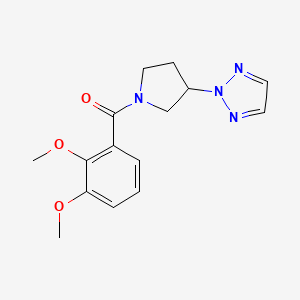
5-Amino-3-methylisoxazole-4-carbaldehyde
Übersicht
Beschreibung
5-Amino-3-methylisoxazole-4-carbaldehyde is a nitrogen-containing heterocycle . It is a key intermediate in the synthesis of natural products and related compounds . It has a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-amino-5-methylisoxazole with different aldehydes . This reaction is carried out in glacial acetic acid and is refluxed for 18 hours . The resulting product is then used in further reactions to produce different isoxazole products .Molecular Structure Analysis
The molecular structure of this compound includes a double C=N bond, which makes up 34.19% of the AMIA resonance structure . There is also a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group, which stabilizes the structure .Chemical Reactions Analysis
This compound can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . It can also react with different aldehydes to form Schiff bases, which can then be condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 98.1032 . It is soluble in water . The compound has a density of 1.1890 (rough estimate), a melting point of 59-61°C (lit.), a boiling point of 183.6°C (rough estimate), and a flash point of 96.5°C .Wissenschaftliche Forschungsanwendungen
Multicomponent Heterocyclizations
Research led by Morozova et al. (2017) delves into the utilization of 5-Amino-3-methylisoxazole and its derivatives in multicomponent heterocyclizations with aromatic aldehydes and Meldrum's or N,N′-dimethylbarbituric acid. This study emphasizes the innovative activation methods, including microwave and ultrasonic irradiation, to synthesize diverse heterocyclic compounds, which are pivotal in drug discovery and materials science (Morozova, Muravyova, Shishkina, Vashchenko, Sen'ko, & Chebanov, 2017).
Crystallographic Structure Studies
In the realm of crystallography, a study by Çelik et al. (2007) reported on the synthesis and crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine. This research provides valuable insights into the structural aspects of isoxazole derivatives, which are essential for the design of new materials and bioactive molecules (Çelik, Ulusoy, Taş, & İde, 2007).
Heterocyclization Involving Pyruvic Acids
Another significant contribution by Morozova et al. (2019) explores the chemical properties of 3-amino-5-methylisoxazole in reactions involving pyruvic acid derivatives. This study sheds light on the selective synthesis of furanones and pyrrolones, illustrating the compound's versatility in organic synthesis and potential pharmaceutical applications (Morozova, Muravyova, Shishkina, Sysoiev, Glasnov, Musatov, Desenko, & Chebanov, 2019).
Pd-Catalyzed C(sp3)-H Bond Activation
Research on Pd-catalyzed C(sp3)-H bond activation by Pasunooti et al. (2015) highlights the use of isoxazole-3-carboxamide and oxazole-4-carboxamide derivatives for directing the activation of inert γ-C(sp3)-H bonds. This work is foundational in the development of new synthetic routes for creating complex molecules, demonstrating the compound's utility in catalysis and synthetic organic chemistry (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).
Anticancer Evaluation of Isoxazole/Pyrazole Derivatives
A study by Abu Bakr et al. (2016) on the synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives underscores the potential of 5-Amino-3-methylisoxazole and its analogs in medicinal chemistry. This research demonstrates the compound's role in generating bioactive molecules with significant cytotoxic potency against cancer cell lines (Abu Bakr, Abd El-Karim, Said, & Youns, 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5-Amino-3-methylisoxazole-4-carbaldehyde is an organic intermediate that has been reported to be used in the preparation of HPK1 inhibitors and ERK inhibitors . These inhibitors target specific proteins, namely HPK1 and ERK, which play crucial roles in cellular signaling pathways.
Mode of Action
It is known that the compound can exist in solutions as two tautomeric forms . This tautomeric equilibrium may influence its interaction with its targets and any resulting changes.
Biochemical Pathways
This compound is involved in the synthesis of complex heterocyclic systems . It is also a major intermediate formed during the biodegradation process of sulfamethoxazole by Pseudomonas psychrophila strain HA-4 . This suggests that it may affect various biochemical pathways related to these processes.
Pharmacokinetics
Its role as an intermediate in the biodegradation process of sulfamethoxazole suggests that it may have significant bioavailability .
Result of Action
Its use in the synthesis of hpk1 and erk inhibitors suggests that it may have significant effects on cellular signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tautomeric equilibrium of the compound depends on the solvent used . Additionally, its role in the biodegradation process of sulfamethoxazole suggests that it may be influenced by microbial activity .
Biochemische Analyse
Biochemical Properties
5-Amino-3-methylisoxazole-4-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in peptide synthesis, such as those used in the solid-phase synthesis of α/β-mixed peptides . The interactions between this compound and these enzymes are primarily based on its ability to form stable bonds with the peptide chain, facilitating the synthesis of bioactive peptides. Additionally, this compound’s unique structure allows it to act as a building block for the synthesis of novel bioactive molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic effects against certain cancer cell lines, such as Panc-1 and Caco-2, indicating its potential as an anticancer agent . The compound’s ability to alter gene expression and disrupt cellular metabolism contributes to its effectiveness in inhibiting cancer cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, this compound can bind to specific biomolecules, altering their function and leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under various conditions, making it suitable for long-term studies In vitro and in vivo studies have shown that this compound can maintain its biological activity over extended periods, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and potential adverse effects . For instance, at lower doses, this compound may exhibit therapeutic effects without significant toxicity, while higher doses can lead to toxic effects and adverse reactions in animal models . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be incorporated into peptide chains during solid-phase synthesis, highlighting its role in peptide metabolism . Additionally, its interactions with metabolic enzymes can influence metabolic flux and metabolite levels, further contributing to its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes and distributed within various cellular compartments . Its interactions with transporters and binding proteins facilitate its localization and accumulation in specific tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
5-amino-3-methyl-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(2-8)5(6)9-7-3/h2H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKWEGOZXYMWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1510686-66-4 | |
| Record name | 5-amino-3-methyl-1,2-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2629305.png)

![7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride](/img/structure/B2629308.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2629309.png)
![2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2629310.png)


![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)


![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2629320.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2629322.png)